molecular formula C27H41N5O2 B564951 N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine CAS No. 376348-70-8

N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine

Cat. No.: B564951
CAS No.: 376348-70-8
M. Wt: 467.658
InChI Key: RFEKTEIXVDWMKV-GVWQBGCGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature

N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine belongs to the class of protected amino compounds featuring multiple heterocyclic components. The systematic nomenclature reveals the compound's complex architecture: the N-Boc designation indicates the presence of a tert-butyloxycarbonyl protecting group attached to the terminal amine functionality. The (1S) stereochemical descriptor specifies the absolute configuration at the chiral center bearing the phenyl substituent.

The core structural framework incorporates a 1,2,4-triazole moiety, which represents one of two possible isomeric forms of five-membered triazole rings containing three nitrogen atoms and two carbon atoms. This triazole unit bears both isopropyl and methyl substituents at the 3- and 5-positions respectively, contributing to the molecule's lipophilic character and steric profile. The 8-azabicyclo[3.2.1]octane component constitutes a bridged bicyclic nitrogen heterocycle that serves as a central scaffold connecting the triazole and phenylpropanamine segments.

The molecular formula C22H33N5 encompasses a molecular weight of 367.53 g/mol, with the tert-butyloxycarbonyl group contributing significantly to the overall molecular mass. The exo-stereochemistry designation indicates the spatial orientation of the triazole substituent relative to the azabicyclic ring system, which has important implications for the compound's three-dimensional structure and potential biological interactions.

Historical Context of 1,2,4-Triazole and Azabicyclic Chemistry

The foundation of triazole chemistry traces back to 1885 when Bladin first coined the term "triazole" to describe five-membered heterocyclic aromatic ring systems containing three nitrogen atoms. The subsequent development of triazole chemistry accelerated significantly following the discovery of antifungal activities in azole derivatives in 1944, which led to the development of clinically important compounds such as fluconazole and itraconazole. The 1,2,4-triazole isomer, in particular, has emerged as a privileged scaffold in medicinal chemistry due to its ability to accommodate diverse substituents around the core structure.

The evolution of triazole synthesis methodology has been marked by several key developments, including the Einhorn-Brunner reaction and the Pellizzari reaction for constructing 1,2,4-triazole rings. These classical approaches have been complemented by modern synthetic strategies that enable the preparation of highly functionalized triazole derivatives with precise substitution patterns. The recognition that 1,2,4-triazoles can function as bridging ligands in coordination chemistry has further expanded their utility beyond traditional organic synthesis applications.

Parallel developments in azabicyclic chemistry have established the 8-azabicyclo[3.2.1]octane scaffold as a central structural motif in natural product chemistry, particularly within the tropane alkaloid family. This bicyclic framework has attracted considerable attention from synthetic chemists due to its presence in biologically active compounds and the synthetic challenges associated with its stereocontrolled construction. The development of enantioselective methodologies for accessing this scaffold has been a major focus of contemporary synthetic research.

The convergence of triazole and azabicyclic chemistry represents a relatively recent development that has been driven by the recognition that hybrid molecules combining multiple pharmacophoric elements can exhibit enhanced biological activities. This approach has led to the synthesis of complex molecules that leverage the unique properties of both structural classes, resulting in compounds with sophisticated three-dimensional architectures and diverse functional capabilities.

Significance in Heterocyclic Chemistry Research

The compound this compound holds particular significance in heterocyclic chemistry research as it exemplifies the strategic integration of multiple nitrogen-containing ring systems within a single molecular framework. This architectural complexity provides researchers with opportunities to investigate structure-activity relationships across diverse biological targets while exploring the synthetic methodologies required for constructing such intricate molecular architectures.

The 1,2,4-triazole component contributes to the compound's research value through its well-established pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. The triazole ring's ability to participate in both electrophilic and nucleophilic substitution reactions, combined with its amphoteric nature, provides multiple sites for chemical modification and derivatization. This versatility makes triazole-containing compounds valuable scaffolds for drug discovery and development programs.

The 8-azabicyclo[3.2.1]octane framework adds another dimension of biological relevance, as this structural motif is found in numerous bioactive natural products and synthetic pharmaceuticals. The rigid bicyclic structure provides conformational constraints that can enhance binding selectivity and potency when interacting with biological targets. Recent research has demonstrated that compounds containing this scaffold can exhibit potent inhibitory activities against various enzymes, including N-acylethanolamine acid amidase, highlighting the continued therapeutic potential of azabicyclic architectures.

The incorporation of the tert-butyloxycarbonyl protecting group reflects modern synthetic strategies for managing complex multistep syntheses. This protecting group allows for selective manipulation of specific functional groups while maintaining the integrity of sensitive structural features, demonstrating the sophisticated approaches required for constructing molecules of this complexity.

Key Structural Components and Their Functional Significance

The molecular architecture of this compound can be deconstructed into several key structural components, each contributing distinct functional properties to the overall molecular profile. The 1,2,4-triazole ring system serves as a central pharmacophoric element, with its aromatic character providing π-π stacking interactions and hydrogen bonding capabilities through its nitrogen atoms.

The triazole ring exhibits planar geometry with carbon-nitrogen and nitrogen-nitrogen bond distances falling within a narrow range of 132-136 picometers, consistent with aromatic character. The ring's amphoteric nature, characterized by a protonation constant of 2.45 for the triazolium cation and a deprotonation constant of 10.26 for the neutral molecule, enables pH-dependent interactions with biological systems. The 3-isopropyl and 5-methyl substituents on the triazole ring contribute to the molecule's lipophilic character while providing steric bulk that can influence binding interactions.

Structural Component Key Properties Functional Significance
1,2,4-Triazole Ring Planar geometry, aromatic character, amphoteric behavior Pharmacophoric element, hydrogen bonding, π-π interactions
8-Azabicyclo[3.2.1]octane Rigid bicyclic structure, nitrogen bridgehead Conformational constraint, enhanced binding selectivity
Phenylpropanamine Chain Aromatic character, basic amine functionality Hydrophobic interactions, receptor binding
Tert-butyloxycarbonyl Group Acid-labile protecting group Synthetic protection, controlled deprotection

The 8-azabicyclo[3.2.1]octane scaffold represents a constrained nitrogen heterocycle that significantly influences the compound's three-dimensional structure. This bicyclic system contains a bridgehead nitrogen atom that can participate in coordination interactions while maintaining the rigid geometry essential for selective molecular recognition. The exo-orientation of the triazole substituent relative to the bicyclic framework creates specific spatial relationships that can be critical for biological activity.

The phenylpropanamine segment provides an extended hydrophobic domain terminated by a basic amine functionality. The aromatic phenyl ring contributes to binding affinity through π-π stacking interactions and hydrophobic contacts, while the propanamine chain offers flexibility for conformational adaptation during molecular recognition events. The (1S) stereochemistry at the benzylic position introduces chirality that can be crucial for enantioselective interactions with biological targets.

The tert-butyloxycarbonyl protecting group serves dual functions as both a synthetic tool and a potential prodrug element. During synthesis, this acid-labile group enables selective protection of the terminal amine while allowing manipulation of other functional groups. The group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid, to reveal the free amine for subsequent chemical transformations or biological evaluation. This strategic use of protecting group chemistry exemplifies the sophisticated approaches required for synthesizing complex heterocyclic molecules with multiple reactive centers.

Properties

IUPAC Name

tert-butyl N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N5O2/c1-18(2)25-30-29-19(3)32(25)23-16-21-12-13-22(17-23)31(21)15-14-24(20-10-8-7-9-11-20)28-26(33)34-27(4,5)6/h7-11,18,21-24H,12-17H2,1-6H3,(H,28,33)/t21?,22?,23?,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEKTEIXVDWMKV-GVWQBGCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)OC(C)(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)OC(C)(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675719
Record name tert-Butyl [(1S)-3-{3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376348-70-8
Record name tert-Butyl [(1S)-3-{3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine (CAS Number: 376348-70-8) is a novel compound that has garnered interest due to its potential biological activities, particularly as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). This compound belongs to a class of azabicyclic compounds which have shown promise in managing inflammatory responses.

Chemical Structure and Properties

The molecular formula of this compound is C27H41N5O2C_{27}H_{41}N_{5}O_{2} with a molecular weight of 467.65 g/mol. The compound features a complex bicyclic structure that contributes to its biological activity.

Key Structural Features:

  • Boc Group : Protects the amine group, enhancing stability and solubility.
  • Triazole Ring : Imparts potential for interaction with biological targets.

Inhibition of NAAA

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on NAAA. This enzyme plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endocannabinoid-like molecule involved in anti-inflammatory processes.

In Vitro Studies:
In studies assessing the inhibitory potency against human NAAA, related compounds demonstrated IC50 values in the low nanomolar range, suggesting strong efficacy in inhibiting this enzyme's activity. For instance, a structurally similar azabicyclic compound exhibited an IC50 value of 0.042μM0.042\,\mu M .

Mechanism of Action:
The inhibition mechanism appears to be non-covalent, allowing for sustained interaction with the enzyme without permanent modification . This characteristic is advantageous for therapeutic applications as it may lead to fewer side effects compared to irreversible inhibitors.

Pharmacological Implications

The ability of this compound to inhibit NAAA suggests potential applications in treating conditions characterized by inflammation and pain.

Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of NAAA inhibitors led to reduced inflammation and pain responses compared to controls. The findings suggest that enhancing PEA levels through NAAA inhibition can provide therapeutic benefits in inflammatory diseases .

Study 2: Selectivity Profile

Further investigations into the selectivity of related compounds revealed that they exhibit minimal inhibition of other enzymes such as fatty acid amide hydrolase (FAAH), indicating a favorable selectivity profile which is critical for minimizing adverse effects .

Data Tables

Compound NameCAS NumberMolecular FormulaIC50 (NAAA Inhibition)
N-Boc-(1S)-...376348-70-8C27H41N5O20.042 μM
Compound AXXXXXXXXXCXXHXXNXXOXX0.078 μM
Compound BXXXXXXXXXCXXHXXNXXOXX0.065 μM

Scientific Research Applications

Recent studies have highlighted the biological significance of compounds containing triazole rings, particularly in the context of their anti-inflammatory and antimicrobial activities. The triazole group is known for its ability to interact with various biological targets, making it a valuable component in drug design.

Case Studies

  • Anti-inflammatory Potential : A study conducted on similar triazole derivatives indicated promising anti-inflammatory activity through inhibition of specific enzymes such as lipoxygenase (5-LOX). Molecular docking studies suggested that modifications to the triazole structure could enhance this activity, making N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine a candidate for further investigation in this area .
  • Antimicrobial Studies : Triazole compounds have also shown efficacy against various microbial strains. The unique bicyclic structure of this compound may provide enhanced binding to microbial targets, potentially leading to increased potency compared to simpler structures .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the triazole ring through cyclization reactions involving appropriate precursors.
  • Introduction of the bicyclic structure via a series of coupling reactions.
  • Protection of the amine group using a Boc (tert-butyloxycarbonyl) protecting group to enhance stability during synthesis.

Applications in Drug Development

Given its structure and preliminary biological data, this compound holds promise for:

Potential Therapeutic Uses :

  • Anti-inflammatory Drugs : As indicated by docking studies and biological assays.
  • Antimicrobial Agents : Targeting bacterial infections due to its structural properties.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

The target compound shares structural motifs with several pharmacologically relevant molecules. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity/Application
Target Compound (N-Boc-protected) C28H41N5O2 491.67* Boc, triazole, azabicyclo[3.2.1]octane Intermediate for enantioselective drug synthesis; potential protease inhibition studies .
Maraviroc (Celsentri®) C29H41F2N5O 513.66 Cyclohexanecarboxamide, triazole, azabicyclo[3.2.1]octane CCR5 antagonist; FDA-approved for HIV-1 infection .
(S)-3-((1R,3S,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropan-1-amine C22H33N5 367.53 Triazole, azabicyclo[3.2.1]octane (non-Boc) Research chemical; unconfirmed biological activity .
Deuterated Analog (isopropyl-d6) C22H27D6N5O2 377.60* Deuterated isopropyl, Boc, triazole Isotopic tracer for metabolic stability studies; restricted handling .
N-[[4-ethyl-2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-1,3-thiazol-5-yl]methyl]-2-methylpropan-1-amine C16H27N3OS 309.47 Thiazole, oxa-azabicyclo[3.2.1]octane Structural analog with unknown pharmacological relevance .

*Calculated based on molecular formula.

Key Differences and Implications

Boc Protection vs. Carboxamide (Maraviroc) :

  • The target compound’s Boc group is a temporary protective moiety, whereas maraviroc’s cyclohexanecarboxamide is integral to its CCR5 antagonism .
  • Boc deprotection under acidic conditions converts the target compound into a primary amine, enabling further functionalization .

Azabicyclo[3.2.1]octane vs. Oxa-Azabicyclo[3.2.1]octane :

  • Replacement of a nitrogen with oxygen in the oxa-azabicyclo system (e.g., compound in ) reduces basicity and alters binding affinity to biological targets .

Deuterated Isopropyl Group :

  • The deuterated analog (CAS 1217525-03-5) exhibits enhanced metabolic stability due to kinetic isotope effects, making it valuable in pharmacokinetic studies .

Triazole Substitution :

  • The 3-isopropyl-5-methyl-triazole in the target compound and maraviroc enhances hydrophobic interactions in enzyme binding pockets, while thiazole derivatives (e.g., ) prioritize π-π stacking .

Preparation Methods

Synthesis of the Azabicyclo[3.2.1]octane Core

The azabicyclo[3.2.1]octane framework is constructed via a Robinson annulation strategy, as detailed in Maraviroc synthesis protocols . Tropinone (II) serves as the starting material, undergoing oxime formation with hydroxylamine in pyridine to yield oxime III. Subsequent reduction with sodium in pentanol selectively generates the primary exo-amine IV . Key challenges include maintaining stereochemical integrity at the bridgehead positions, achieved through controlled reaction temperatures (0–25°C) and solvent polarity adjustments.

Reaction Conditions for Oxime Reduction

  • Reductant : Sodium metal in refluxing pentanol

  • Time : 3–5 hours

  • Yield : 68–72%

Post-reduction, the exo-amine IV is stabilized via benzyl protection under transfer hydrogenolysis conditions, enabling downstream functionalization without epimerization .

Installation of the 1,2,4-Triazole Moiety

Triazole ring formation proceeds via a two-step cyclization sequence. First, imidoyl chloride intermediate V is generated by treating amine IV with phosphorus pentachloride (PCl₅) in dichloromethane. Subsequent reaction with acetic acid hydrazide under acidic conditions (HCl, EtOH) yields the 1,2,4-triazole adduct VI . Alternatively, CuAAC methodologies from offer a complementary route, utilizing alkyne-azide couplings catalyzed by CuSO₄·5H₂O and sodium ascorbate.

CuAAC Protocol for Triazole Formation

  • Catalyst : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%)

  • Solvent : t-BuOH/H₂O (2:1 v/v)

  • Time : 72 hours at 25°C

  • Yield : 50–55% for bicyclic triazoles (e.g., compound 13)

Regioselectivity in triazole formation is ensured by the bulky N-phenylethyl substituent on the azabicycloalkane, directing 1,4-addition in CuAAC .

Boc Protection of the Exo-Amine

Selective Boc protection of the secondary amine is achieved using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. CDI (1,1'-carbonyldiimidazole)-mediated acylation, as described in , offers an alternative for mono-protection in the presence of competing nucleophiles.

Boc Protection Procedure

  • Reagents : Boc₂O (1.1 eq), DMAP (0.1 eq)

  • Solvent : THF/H₂O (4:1 v/v)

  • Temperature : 0°C to 25°C

  • Yield : 85–90%

1H NMR analysis confirms complete conversion, with the tert-butyl singlet at δ 1.42 ppm and carbamate carbonyl at δ 155.2 ppm in 13C NMR .

Reductive Amination for Phenylpropanamine Attachment

The chiral phenylpropanamine side chain is introduced via reductive amination of aldehyde VIII with Boc-protected amine VII. Sodium triacetoxyborohydride (STAB) in dichloroethane (DCE) facilitates stereoretentive C–N bond formation, yielding the (1S)-configured product IX .

Optimized Reductive Amination

  • Reductant : STAB (1.5 eq)

  • Solvent : DCE

  • Temperature : 25°C

  • Yield : 78–82%

  • Stereoselectivity : >99% ee (confirmed by chiral HPLC)

Final Deprotection and Acylation

Deprotection of the Boc group under acidic conditions (HCl/dioxane) generates the free amine, which undergoes acylation with 4,4-difluorocyclohexanecarboxylic acid (X) using EDCI/HOBt coupling.

Acylation Conditions

  • Coupling Agents : EDCI (1.2 eq), HOBt (1.2 eq)

  • Base : DIPEA (3 eq)

  • Solvent : DMF

  • Yield : 75–80%

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI+) : m/z calc. for C₃₄H₄₈F₂N₆O₂ [M+H]+: 649.3592, found: 649.3589 .

  • 1H NMR (600 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ph), 4.21 (q, J = 6.8 Hz, 1H, CHNH), 3.82 (s, 2H, NCH₂), 2.98 (s, 3H, NCH₃), 1.44 (s, 9H, Boc) .

  • IR (ATR) : 1685 cm⁻¹ (C=O, Boc), 1520 cm⁻¹ (triazole C–N) .

Chiroptical Validation
Electronic circular dichroism (ECD) and optical rotation ([α]D²⁵ = +5.6°) confirm the (1S,3R,4R) configuration of the azabicyclo core .

Purification and Scale-Up Considerations

Crystallization from ethyl acetate/hexane (1:3 v/v) affords the final compound in >99% purity. Process optimizations from highlight the use of catalytic hydrogenation for debenzylation and flow chemistry for CuAAC to enhance throughput.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine?

  • Methodological Answer : The synthesis typically involves:

  • Coupling Reactions : Use of azabicyclo[3.2.1]octane intermediates with triazole derivatives via nucleophilic substitution or metal-catalyzed cross-coupling .
  • Protection/Deprotection : The Boc (tert-butoxycarbonyl) group is introduced early to protect the amine functionality, followed by acidic or catalytic removal post-synthesis .
  • Purification : Column chromatography with solvents like dichloromethane/methanol (20:1) or chloroform/methanol gradients ensures isolation of the target compound .
    • Critical Step : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) to avoid over-alkylation or byproduct formation.

Q. How can researchers confirm the compound’s structural integrity and purity?

  • Methodological Answer :

  • Purity : Use reversed-phase HPLC (e.g., Chromolith® columns) with UV detection at 254 nm; aim for >95% purity .
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to verify stereochemistry (e.g., δ 1.4 ppm for Boc methyl groups, δ 7.2–7.4 ppm for phenyl protons) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ expected at m/z 529.3) .
  • X-ray Crystallography : For resolving ambiguous stereocenters in the azabicyclo core .

Q. What safety protocols are essential during handling?

  • Methodological Answer :

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., CH₂Cl₂) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; collect organic waste in halogenated solvent containers .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Screen variables (temperature, solvent ratio, catalyst loading) using fractional factorial designs to identify critical parameters .
  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side reactions (e.g., azabicyclo ring decomposition) .
  • Heuristic Algorithms : Bayesian optimization predicts optimal conditions (e.g., 60°C, 12-hour reaction time) with minimal experimental runs .

Q. How should conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer :

  • Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., distinguish triazole protons from azabicyclo CH₂ groups) .
  • Isotopic Labeling : Introduce deuterated analogs to simplify splitting patterns in crowded regions (e.g., phenyl vs. isopropyl groups) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts and validate assignments .

Q. What strategies are effective for designing bioactivity assays targeting enzyme inhibition?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or proteases based on structural motifs (e.g., triazole’s Zn²+ chelation potential) .
  • Assay Conditions :
  • IC₅₀ Determination : Use fluorescence-based assays (e.g., ADP-Glo™ kinase assay) with 10-dose dilution series (1 nM–100 µM) .
  • Cell Permeability : Evaluate via Caco-2 monolayer models; adjust logP using prodrug modifications (e.g., ester hydrolysis) .

Q. How can stereochemical outcomes be controlled during azabicyclo[3.2.1]octane formation?

  • Methodological Answer :

  • Chiral Catalysts : Use (R)-BINAP/Pd complexes for asymmetric cyclization to enforce exo-stereochemistry .
  • Temperature Control : Lower temperatures (–20°C) favor kinetic over thermodynamic product formation .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral acids (e.g., tartaric acid) to isolate desired enantiomers .

Q. How should contradictory biological activity data (e.g., varying IC₅₀ across assays) be analyzed?

  • Methodological Answer :

  • Assay Validation : Cross-check with orthogonal methods (e.g., SPR vs. fluorescence polarization) to rule out artifact interference .
  • Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to off-target effects .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., triazole → tetrazole substitution) to isolate critical pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.